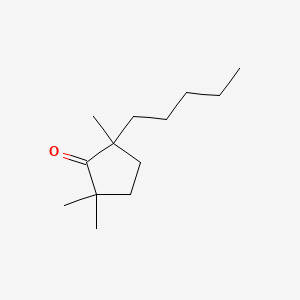
5beta-Cholanic acid-3beta,12alpha-diol
Übersicht
Beschreibung
3-Epi-Desoxycholsäure ist eine sekundäre Gallensäure und ein Epimer der Desoxycholsäure.
Wirkmechanismus
Target of Action
3-Epideoxycholic acid (EDCA), also known as 3beta-deoxycholic acid or 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid, is a secondary bile acid and an epimer of deoxycholic acid It has been used as a steroidal host compound for the enantioselective purification of (2r,3s)-3-methyl-2-pentanol from its racemates via enclathration .
Mode of Action
It is known that edca can interact with its targets via enclathration, a process where it forms a host-guest complex with (2r,3s)-3-methyl-2-pentanol .
Result of Action
It has been observed that fecal levels of edca are decreased in patients with pediatric non-alcoholic fatty liver disease (nafld) .
Biochemische Analyse
Biochemical Properties
3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid is involved in several biochemical reactions. It acts as a Bronsted acid, capable of donating a hydron to an acceptor. This compound interacts with various enzymes and proteins, including those involved in bile acid metabolism. It is a human metabolite produced during metabolic reactions in humans (Homo sapiens). The interactions of 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid with enzymes and proteins are crucial for its role in metabolic pathways .
Cellular Effects
3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. As a bile acid, it plays a role in the emulsification and absorption of dietary fats. The compound’s impact on cell function includes modulation of lipid metabolism and regulation of cholesterol homeostasis. These effects are essential for maintaining cellular health and function .
Molecular Mechanism
The molecular mechanism of 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid involves its interactions with specific biomolecules. It binds to bile acid receptors, influencing gene expression and enzyme activity. The compound can act as an enzyme inhibitor or activator, depending on the context of its interactions. These binding interactions and changes in gene expression are critical for its biochemical functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid vary with different dosages in animal models. At low doses, the compound may have beneficial effects on lipid metabolism and cholesterol regulation. At high doses, it can exhibit toxic or adverse effects, including liver damage and disruption of metabolic processes. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy .
Metabolic Pathways
3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid is involved in several metabolic pathways, including bile acid metabolism. It interacts with enzymes such as 7α-hydroxylase and 12α-hydroxylase, which are essential for its synthesis and conversion. The compound’s role in these pathways affects metabolic flux and metabolite levels, contributing to the regulation of lipid and cholesterol metabolism .
Transport and Distribution
Within cells and tissues, 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in various tissues, including the liver and intestines. The compound’s transport and distribution are critical for its biological functions and effects on cellular processes .
Subcellular Localization
3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid is localized in specific subcellular compartments, including the endoplasmic reticulum and mitochondria. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. The compound’s subcellular localization is essential for its role in metabolic processes and cellular regulation .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 3-Epi-Desoxycholsäure kann durch Epimerisierung von Desoxycholsäure synthetisiert werden. Der Prozess beinhaltet die Verwendung spezifischer Katalysatoren und kontrollierter Reaktionsbedingungen, um die gewünschte Epimerisierung zu erreichen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Methanol und wird bei einer bestimmten Temperatur durchgeführt, um die korrekte Stereochemie zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von 3-Epi-Desoxycholsäure beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation und die Verwendung fortschrittlicher Analysemethoden umfassen, um die Qualität des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3-Epi-Desoxycholsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.
Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid beinhalten.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Thionylchlorid in Gegenwart einer Base
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann .
Wissenschaftliche Forschungsanwendungen
3-Epi-Desoxycholsäure wurde ausgiebig auf ihre Anwendungen in verschiedenen wissenschaftlichen Bereichen untersucht:
Chemie: Wird als chirales Wirtsmolekül zur enantioselektiven Reinigung von Alkoholen und anderen Verbindungen verwendet.
Biologie: Untersucht für seine Rolle in der Darmflora und seine Auswirkungen auf Stoffwechselerkrankungen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie nicht-alkoholischer Fettleber untersucht.
Industrie: Wird bei der Produktion von hochreinen Chemikalien und als Standard in der analytischen Chemie eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 3-Epi-Desoxycholsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wirkt als chirales Wirtsmolekül und erleichtert die enantioselektive Reinigung bestimmter Verbindungen. Darüber hinaus hat es sich gezeigt, dass es die Zusammensetzung der Darmflora beeinflusst, was nachgeschaltete Auswirkungen auf Stoffwechselprozesse haben kann .
Ähnliche Verbindungen:
Desoxycholsäure: Eine primäre Gallensäure mit ähnlichen strukturellen Merkmalen, aber unterschiedlicher Stereochemie.
Lithocholsäure: Eine weitere sekundäre Gallensäure mit unterschiedlichen biologischen Eigenschaften.
Ursodeoxycholsäure: Bekannt für ihre therapeutische Anwendung bei Lebererkrankungen
Eindeutigkeit: 3-Epi-Desoxycholsäure ist aufgrund ihrer spezifischen Stereochemie einzigartig, die es ihr ermöglicht, als effektives chirales Wirtsmolekül für die enantioselektive Reinigung zu wirken. Ihre Rolle bei der Beeinflussung der Darmflora unterscheidet sie auch von anderen Gallensäuren .
Vergleich Mit ähnlichen Verbindungen
Deoxycholic Acid: A primary bile acid with similar structural features but different stereochemistry.
Lithocholic Acid: Another secondary bile acid with distinct biological properties.
Ursodeoxycholic Acid: Known for its therapeutic use in liver diseases
Uniqueness: 3-Epideoxycholic acid is unique due to its specific stereochemistry, which allows it to act as an effective chiral host for enantioselective purification. Its role in influencing gut microbiota also sets it apart from other bile acids .
Eigenschaften
IUPAC Name |
(4R)-4-[(3S,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17+,18-,19+,20+,21+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGVEGMKQFWNSR-OFYXWCICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297449 | |
| Record name | 3β,12α-Dihydroxy-5β-cholanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3b,12a-Dihydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
570-63-8 | |
| Record name | 3β,12α-Dihydroxy-5β-cholanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=570-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3beta-Deoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3β,12α-Dihydroxy-5β-cholanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3.BETA.-DEOXYCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRK5CBU04Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3b,12a-Dihydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism by which 3-epideoxycholic acid interacts with other molecules?
A1: 3-Epideoxycholic acid, a steroidal compound, exhibits a unique ability to form inclusion complexes, essentially trapping guest molecules within its structure. This process, known as enclathration, is driven by the specific shape and chemical properties of the 3-epideoxycholic acid molecule, creating a channel-like cavity that can accommodate guest molecules of a suitable size and shape [].
Q2: How selective is this enclathration process, and are there specific examples?
A2: Research demonstrates that 3-epideoxycholic acid exhibits enantioselective enclathration, meaning it preferentially forms inclusion complexes with one enantiomer of a chiral molecule over the other. This selectivity is particularly noteworthy in the case of (2R,3S)-3-methyl-2-pentanol, where 3-epideoxycholic acid demonstrates a strong preference for this specific enantiomer [, ]. This selectivity arises from the precise spatial arrangement of atoms within the host cavity and the guest molecule, highlighting the importance of stereochemistry in this interaction.
Q3: What factors contribute to the enantioselectivity observed in 3-epideoxycholic acid inclusion complexes?
A3: Studies suggest that CH/O interactions between the host (3-epideoxycholic acid) and the guest molecule play a crucial role in enantioselective enclathration []. The specific arrangement of hydrogen bond donors and acceptors within the cavity of 3-epideoxycholic acid allows for preferential binding with one enantiomer over the other. This selectivity has significant implications for potential applications in chiral separation and resolution.
Q4: Beyond 3-methyl-2-pentanol, are there other examples of molecules that form inclusion complexes with 3-epideoxycholic acid?
A4: Yes, research indicates that 3-epideoxycholic acid can form inclusion complexes with a variety of alcohols []. The exact nature and stability of these complexes depend on the specific structural features of the guest alcohol molecule, including size, shape, and chirality. This broad range of potential guest molecules suggests that 3-epideoxycholic acid may have diverse applications in areas such as separation science, drug delivery, and material science.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)ethyl 4-chlorobenzoate](/img/structure/B1200231.png)





![7-Oxabicyclo[4.1.0]hept-3-ene](/img/structure/B1200238.png)







